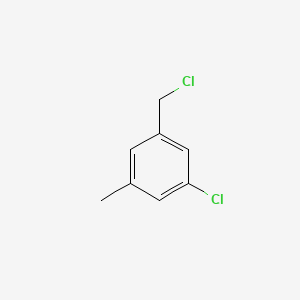

1-chloro-3-(chloromethyl)-5-methylbenzene

Description

Properties

IUPAC Name |

1-chloro-3-(chloromethyl)-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBLDYADYZCGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Regioselective Chlorination Strategies for Aromatic and Benzylic Positions

The creation of 1-chloro-3-(chloromethyl)-5-methylbenzene requires two distinct and selective chlorination reactions. The first is an electrophilic aromatic substitution to place a chlorine atom on the benzene (B151609) ring, and the second is a radical chlorination to functionalize one of the methyl groups. The starting material for such a synthesis would typically be a derivative of meta-xylene.

Electrophilic Substitution Reactions on Methylbenzene Derivatives

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. byjus.com In the context of synthesizing a precursor to this compound, such as 1-chloro-3,5-dimethylbenzene, the reaction involves the substitution of a hydrogen atom on the aromatic nucleus with an electrophile, in this case, a chloronium ion or its equivalent. byjus.comdocbrown.info The reaction between benzene or its derivatives and chlorine requires a catalyst to proceed at a practical rate. libretexts.orgchemguide.co.uk

The chlorination of aromatic compounds like methylbenzene derivatives is typically catalyzed by a Lewis acid. jove.com Common catalysts include aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). jove.commasterorganicchemistry.com Molecular chlorine (Cl₂) itself is not sufficiently electrophilic to attack the stable delocalized π-electron system of a benzene ring. docbrown.info The Lewis acid catalyst activates the chlorine molecule by accepting a pair of electrons, which weakens the Cl-Cl bond and generates a highly reactive electrophile. masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds in three primary steps:

Generation of the Electrophile : The Lewis acid (e.g., AlCl₃) reacts with the chlorinating agent (Cl₂) to form a complex. This complex polarizes the Cl-Cl bond, creating a potent electrophile, often represented as Cl⁺, and a complex anion, [AlCl₄]⁻. byjus.comdocbrown.infochemguide.co.uk

Formation of the Arenium Ion : The π-electrons of the aromatic ring attack the activated electrophile. jove.com This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commsu.edu This is the slow, rate-determining step of the reaction. msu.edumsu.edu

Restoration of Aromaticity : The complex anion ([AlCl₄]⁻) acts as a weak base, abstracting a proton from the sp³-hybridized carbon of the arenium ion. byjus.comchemguide.co.uk This regenerates the stable aromatic ring, now substituted with a chlorine atom, and restores the Lewis acid catalyst. libretexts.orgjove.com

The choice of Lewis acid catalyst can significantly impact the rate and selectivity of the chlorination reaction. While catalysts like AlCl₃ and FeCl₃ are standard, others such as zinc chloride (ZnCl₂) and antimony salts have also been employed. google.comgoogle.com The reactivity of the electrophilic reagent influences selectivity; more reactive reagents are often less selective. msu.edu For instance, the chlorination of toluene (B28343) is significantly faster than that of benzene. msu.edu

In the case of substituted benzenes like m-xylene (B151644), the directing effects of the substituents play a crucial role. The two methyl groups are activating and ortho-, para-directing. quora.com This means electrophilic attack is favored at positions 2, 4, and 6. The distribution of the resulting monochlorinated isomers can be influenced by the catalyst system. Research into the nuclear chlorination of m-xylene shows that different catalysts can alter the ratio of 2-chloro-m-xylene to 4-chloro-m-xylene.

| Catalyst System | 4-chloro-m-xylene (%) | 2-chloro-m-xylene (%) | Source |

| Iron Chloride (FeCl₃) | ~75% | ~25% | google.com |

| Iron-free Antimony Trisulfide (Sb₂S₃) | ~90% | ~10% | google.com |

This table illustrates the effect of different catalysts on the regioselectivity of the monochlorination of m-xylene, a model precursor.

Radical Benzylic Chlorination of Substituted Toluenes

Once a precursor like 1-chloro-3,5-dimethylbenzene is obtained, the next step towards synthesizing this compound is the selective chlorination of one of the methyl groups. This reaction proceeds via a free-radical mechanism, typically initiated by ultraviolet (UV) light or heat, and occurs at the benzylic position—the carbon atom directly attached to the aromatic ring. docbrown.infocsbsju.edu

Radical chain reactions occur in three distinct phases: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Initiation : This phase involves the creation of radical species. Under the influence of UV light or heat, a chlorine molecule undergoes homolytic cleavage, breaking the relatively weak Cl-Cl bond to form two highly reactive chlorine radicals (Cl•). csbsju.edulibretexts.org

Propagation : This phase consists of a series of self-sustaining steps where a radical is consumed, but another is generated. masterorganicchemistry.com

A chlorine radical abstracts a hydrogen atom from a benzylic position of the substituted toluene. This is the preferred site of attack due to the stability of the resulting radical. csbsju.edulibretexts.org This step forms a molecule of hydrogen chloride (HCl) and a resonance-stabilized benzylic radical.

The newly formed benzylic radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form the chloromethyl product and regenerating a chlorine radical. masterorganicchemistry.com This new chlorine radical can then participate in another hydrogen abstraction step, continuing the chain reaction.

Termination : The chain reaction concludes when two radical species combine, resulting in a net decrease in the number of free radicals. masterorganicchemistry.com This can happen through the combination of two chlorine radicals, two benzylic radicals, or a chlorine radical and a benzylic radical. libretexts.org

The high selectivity for chlorination at the benzylic position is a key feature of this reaction. This selectivity is governed by the relative stability of the radical intermediates formed during the hydrogen abstraction step. Benzylic C-H bonds have a lower bond dissociation energy compared to other C-H bonds in the molecule, making them more susceptible to abstraction by the chlorine radical. nih.gov The resulting benzylic radical is significantly stabilized by resonance, as the unpaired electron can be delocalized into the π-system of the aromatic ring. csbsju.edulibretexts.org

While radical-chain chlorination using Cl₂ and light is a classic method, it can sometimes lead to poor site selectivity between different types of C-H bonds if multiple susceptible sites exist. nih.gov Modern synthetic methods have focused on developing catalytic systems that offer higher selectivity. For instance, copper-based catalysts combined with oxidants like N-fluorobenzenesulfonimide (NFSI) have been shown to achieve high benzylic site selectivity in C-H chlorination. nih.gov These methods operate through a radical-relay mechanism that favors the formation of the benzylic radical. nih.gov

| C-H Chlorination Method | Substrate | Benzylic:Tertiary (B:T) Selectivity Ratio | Benzylic Chlorination Yield (%) | Source |

| Cu/NFSI, KCl | Isobutylbenzene | 10:1 | 65% | nih.gov |

| Cu/NFSI, KCl | Isopentylbenzene | 20:1 | 75% | nih.gov |

| Ag(phen)/tBuOCl | Isobutylbenzene | ~2:1 | 37% | nih.gov |

| Ag(phen)/tBuOCl | Isopentylbenzene | ~2:1 | 53% | nih.gov |

This table presents data from a study on C-H chlorination, comparing the benzylic selectivity of a modern copper-catalyzed method with another system on model substrates. This highlights the advancements in achieving high selectivity for benzylic functionalization.

Novel Approaches for Introducing Chloromethyl Functionalities

The introduction of a chloromethyl group onto the 3-chloro-5-methyltoluene backbone is a critical transformation. Traditional methods often rely on harsh reagents and conditions. Modern synthetic chemistry has pivoted towards more sustainable and efficient techniques.

A significant advancement in chlorination chemistry is the use of visible light to mediate the reaction, offering a sustainable alternative to traditional methods that require UV irradiation or harsh initiators. mdpi.comdigitellinc.com This approach can be applied to the benzylic chlorination of 3-chloro-5-methyltoluene to selectively form this compound.

The process is typically metal-free and avoids the use of radical initiators, relying on a suitable chlorine source like N,N-dichloroacetamide. mdpi.com The reaction is initiated by the absorption of visible light, often from blue LEDs, which promotes the homolytic cleavage of the N-Cl bond, generating a chlorine radical. This radical then abstracts a hydrogen atom from the methyl group of 3-chloro-5-methyltoluene, initiating a radical chain reaction that leads to the desired product. One of the major advantages of this method is the high degree of regioselectivity for the benzylic position, minimizing the formation of undesirable ring-chlorinated byproducts. mdpi.comchemguide.co.uk The reaction conditions are mild, and the scalability of photochemistry presents a significant advantage over many traditional methods. mdpi.com

Research findings indicate that reaction parameters such as irradiation time and stoichiometry can be fine-tuned to maximize yield. mdpi.com

Table 1: Illustrative Yields for Visible Light-Driven Chlorination This table is based on data for analogous toluene derivatives and illustrates expected outcomes.

| Irradiation Time (hours) | Reagent Ratio (Substrate:Chlorine Source) | Expected Yield (%) |

| 2 | 1:1.0 | ~45% |

| 4 | 1:1.1 | ~60% |

| 8 | 1:1.2 | ~75% |

| 12 | 1:1.2 | ~78% |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of chloromethylation, microwave irradiation can significantly reduce reaction times compared to conventional heating. The mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.

For the synthesis of this compound, a mixture of the starting material (3-chloro-5-methyltoluene), a formaldehyde (B43269) source (like paraformaldehyde or trioxane), and hydrochloric acid can be subjected to microwave irradiation. The use of a catalyst, such as a Lewis acid, may further enhance the reaction rate. researchgate.net This technique offers the potential for higher throughput and improved energy efficiency in a research setting.

N-Chlorosuccinimide (NCS) is a widely used and versatile reagent for chlorination in organic synthesis. organic-chemistry.orgcommonorganicchemistry.com It serves as an effective source of chlorine for radical reactions, particularly for the chlorination of benzylic positions. organic-chemistry.org The reaction of 3-chloro-5-methyltoluene with NCS, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), can produce this compound.

The mechanism involves the homolytic cleavage of the N-Cl bond in NCS to generate a succinimidyl radical, which then participates in the radical chain process. The choice of solvent is crucial, with non-polar solvents like carbon tetrachloride or benzene often being employed. An advantage of using NCS is that it is a solid, making it easier to handle than gaseous chlorine. galchimia.com Furthermore, the reaction conditions can often be milder than those required for direct chlorination with Cl₂ gas. niscpr.res.inisca.me Other organic chlorine sources, such as N,N-dichloroacetamide, have also proven effective, especially in photocatalyzed reactions. mdpi.com

Preparation via Halogen Exchange Reactions on Related Intermediates

An alternative and highly effective route to this compound involves halogen exchange reactions starting from more accessible intermediates. This strategy can be particularly useful if the corresponding alcohol or a different halogenated precursor is easier to synthesize.

A common approach is the conversion of (3-chloro-5-methylphenyl)methanol (B1355428) to the desired product. The hydroxyl group of the alcohol can be readily substituted by a chlorine atom using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a classic and highly effective reagent for this transformation, often providing excellent yields in short reaction times. researchgate.net Other reagents, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅), can also be employed.

Another viable halogen exchange pathway starts from the brominated analogue, 1-(bromomethyl)-3-chloro-5-methylbenzene. biosynth.com The Finkelstein reaction, or a variation thereof, can be used to substitute the bromine atom with chlorine. This is typically achieved by treating the bromomethyl compound with a chloride salt, such as lithium chloride or sodium chloride, in a suitable polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). The equilibrium is driven towards the product by the precipitation of the less soluble bromide salt.

Control of Reaction Conditions for Optimized Yield and Purity in Research Synthesis

Achieving high yield and purity in the synthesis of this compound requires meticulous control over reaction conditions to suppress the formation of byproducts. The primary challenges in the direct chlorination of 3-chloro-5-methyltoluene are over-chlorination of the methyl group and electrophilic substitution on the aromatic ring.

Key Byproducts to Minimize:

1-Chloro-3-(dichloromethyl)-5-methylbenzene: Arises from a second chlorination of the methyl group.

1-Chloro-3,5-bis(chloromethyl)benzene: Can occur if the starting material is 3,5-dimethylchlorobenzene.

Ring-Chlorinated Isomers (e.g., 1,2-dichloro-3-(chloromethyl)-5-methylbenzene): Result from electrophilic aromatic substitution. chemguide.co.uk

To optimize the synthesis, the following parameters must be carefully controlled:

Stoichiometry: Using a slight excess of the starting material (3-chloro-5-methyltoluene) relative to the chlorinating agent can help minimize the formation of the dichloromethyl byproduct.

Temperature and Initiator: Radical side-chain chlorination is favored by heat or UV light, while ring chlorination is typically catalyzed by Lewis acids (like AlCl₃ or FeCl₃) and occurs at lower temperatures in the absence of UV light. chemguide.co.uk Therefore, to ensure side-chain selectivity, the reaction should be conducted under radical conditions while rigorously excluding Lewis acid catalysts.

Reaction Time: Monitoring the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is essential. Stopping the reaction at the optimal time prevents the accumulation of over-chlorinated products.

Solvent: The choice of solvent can influence reaction rates and selectivity. Non-polar solvents are generally preferred for radical halogenations.

Table 2: Impact of Reaction Conditions on Product Distribution This table provides a qualitative summary of expected outcomes based on general principles of benzylic halogenation.

| Condition Varied | Change | Desired Product Yield | Dichloromethyl Byproduct | Ring Chlorination Byproduct |

| Chlorinating Agent Ratio | Increase (e.g., >1.5 eq.) | Decrease | Increase | No significant change |

| Temperature | Increase significantly | May decrease | Increase | May increase slightly |

| UV Light/Radical Initiator | Add/Increase | Increase | May increase | Decrease |

| Lewis Acid Catalyst (e.g., FeCl₃) | Introduce | Decrease | Decrease | Increase significantly |

By carefully manipulating these factors, researchers can develop a robust protocol for the synthesis of this compound with high yield and purity, suitable for subsequent applications.

Reactivity Profiles and Reaction Pathway Investigations

Nucleophilic Substitution Reactions of the Benzylic Chlorine Atom

The benzylic chlorine atom in 1-chloro-3-(chloromethyl)-5-methylbenzene is significantly more susceptible to nucleophilic substitution than its aromatic counterpart. This heightened reactivity is attributed to the ability of the benzene (B151609) ring to stabilize the transition states and intermediates involved in these reactions.

The nucleophilic substitution at the benzylic position of substituted benzyl (B1604629) halides can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring. ucalgary.cauci.edu

The SN2 reaction , in contrast, is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. uwindsor.ca The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile and is favored by strong nucleophiles and polar aprotic solvents. libretexts.org For primary benzylic halides like this compound, the SN2 pathway is generally favored due to the relatively unhindered nature of the benzylic carbon. ucalgary.ca

Kinetic studies on the solvolysis of various substituted benzyl chlorides provide insight into the influence of ring substituents on the reaction mechanism. The table below presents the first-order rate constants (ksolv) for the solvolysis of several substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C. nih.govnih.gov Although data for this compound is not explicitly listed, the trends observed for other substituted systems allow for an estimation of its reactivity.

| Substituent on Benzyl Chloride | ksolv (s-1) |

|---|---|

| 4-Methoxy | 2.2 |

| 4-Methyl | 1.8 x 10-2 |

| H | 1.1 x 10-4 |

| 4-Chloro | 3.3 x 10-5 |

| 3-Chloro | 1.1 x 10-6 |

| 3,4-Dichloro | 3.0 x 10-7 |

| 3-Nitro | 1.5 x 10-7 |

| 3,4-Dinitro | 1.1 x 10-8 |

The data clearly indicates that electron-donating groups (e.g., methoxy, methyl) increase the rate of solvolysis, suggesting a greater degree of SN1 character due to stabilization of the developing positive charge on the benzylic carbon. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the rate, indicating a shift towards an SN2 mechanism or a less stable carbocation in an SN1 pathway. For this compound, the opposing effects of the methyl and chloro groups would result in a reactivity that is intermediate between that of 3-methylbenzyl chloride and 3-chlorobenzyl chloride.

The benzylic chloride of this compound can be displaced by a wide range of nucleophiles, allowing for the synthesis of a diverse array of derivatives. The choice of nucleophile and reaction conditions can be tailored to favor either an SN1 or SN2 pathway.

Strong Nucleophiles (Favoring SN2):

Alkoxides (RO⁻): Reaction with sodium methoxide, for example, would yield 1-chloro-3-(methoxymethyl)-5-methylbenzene.

Cyanide (CN⁻): Provides a route to the corresponding phenylacetonitrile (B145931) derivative, which is a versatile intermediate for the synthesis of carboxylic acids, amines, and other functional groups.

Azide (N₃⁻): Leads to the formation of a benzylic azide, which can be subsequently reduced to the corresponding amine or used in click chemistry reactions.

Thiolates (RS⁻): Reaction with thiolates affords thioethers.

Weak Nucleophiles (Favoring SN1 or slow SN2):

Water (H₂O) and Alcohols (ROH): Solvolysis in water or alcohols will produce the corresponding benzyl alcohol or benzyl ether, respectively. These reactions often proceed with significant SN1 character, especially with heating.

Carboxylates (RCOO⁻): Can be used to form benzyl esters.

Amines (RNH₂, R₂NH, R₃N): Reaction with primary, secondary, or tertiary amines can lead to the formation of the corresponding substituted benzylamines or quaternary ammonium (B1175870) salts.

The primary limitation in these derivatization reactions is the potential for side reactions. With strong, sterically hindered bases, E2 elimination to form a stilbene (B7821643) derivative is a possibility, although generally less favored for primary benzylic halides. Over-reaction can also be an issue, particularly with highly reactive nucleophiles. Careful control of stoichiometry and reaction conditions is therefore essential to achieve high yields of the desired product.

Transformations Involving the Aromatic Chlorine Atom

The chlorine atom attached directly to the benzene ring is considerably less reactive towards nucleophilic substitution than the benzylic chlorine. This is due to the increased strength of the C(sp²)–Cl bond compared to the C(sp³)–Cl bond and the repulsion between the electron-rich aromatic ring and incoming nucleophiles. However, the aromatic chlorine can be effectively functionalized through various transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively used to functionalize aryl chlorides. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the formation of a biaryl derivative. The reactivity in Suzuki couplings generally follows the trend I > Br > OTf > Cl, making aryl chlorides the most challenging substrates. libretexts.org However, the use of bulky, electron-rich phosphine (B1218219) ligands has enabled the efficient coupling of even unactivated aryl chlorides. uwindsor.ca A representative Suzuki-Miyaura coupling of an aryl chloride is shown below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃, H₂O/organic solvent | 3,5-dichloro-2-phenylpyridine | High |

This is a representative example of a Suzuki coupling with a polychlorinated aromatic system, illustrating the feasibility of selective coupling. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a direct method for the vinylation of the aromatic ring of this compound. The reaction is typically carried out with catalysts like palladium acetate (B1210297) and phosphine ligands.

While palladium catalysis is prevalent, other transition metals have also been effectively employed for the cross-coupling of aryl chlorides.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a cost-effective alternative to palladium for various cross-coupling reactions. For instance, the Kumada coupling utilizes a Grignard reagent as the coupling partner. nih.gov Nickel-catalyzed cross-electrophile coupling of aryl chlorides with primary alkyl chlorides has also been reported. nih.gov

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation , have a long history in the formation of C–O, C–N, and C–S bonds from aryl halides. wikipedia.org Modern protocols often utilize soluble copper catalysts with various ligands, enabling these reactions to proceed under milder conditions. For example, the copper-catalyzed amination of aryl chlorides provides a direct route to aniline (B41778) derivatives. nih.gov

Cross-Coupling Reactions in Organic Synthesis Research

Oxidative and Reductive Manipulations of Functional Groups

The presence of three distinct functional groups on the benzene ring of this compound—a methyl group, a chloromethyl group, and a chloro substituent—offers a rich landscape for selective chemical modifications. The differential reactivity of these groups allows for targeted oxidative and reductive transformations.

Selective Oxidation of Methyl and Chloromethyl Moieties

The selective oxidation of the methyl and chloromethyl groups of this compound can be achieved by carefully choosing the oxidizing agent and reaction conditions. The benzylic positions of both the methyl and chloromethyl groups are susceptible to oxidation, but their reactivities differ, enabling a degree of selectivity.

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. For instance, treatment with hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will convert the methyl group to a carboxyl group, yielding 3-chloro-5-(chloromethyl)benzoic acid. libretexts.orgmasterorganicchemistry.comlibretexts.org This powerful oxidation proceeds via a free radical mechanism at the benzylic carbon. libretexts.org

Alternatively, the methyl group can be selectively oxidized to an aldehyde. The Etard reaction, which employs chromyl chloride (CrO₂Cl₂), is a classic method for the controlled oxidation of methyl groups on aromatic rings to aldehydes. ncert.nic.in Applying this to this compound would be expected to yield 3-chloro-5-(chloromethyl)benzaldehyde.

The chloromethyl group, being a benzylic halide, can also be oxidized to an aldehyde. A convenient method for this transformation involves the use of pyridine (B92270) N-oxide in the presence of silver oxide (Ag₂O). nih.gov This reaction proceeds under mild conditions and is effective for benzyl chlorides bearing both electron-donating and electron-withdrawing groups. nih.gov Thus, selective oxidation of the chloromethyl group in this compound would likely produce 3-chloro-5-methylbenzaldehyde.

Table 1: Selective Oxidation of Methyl and Chloromethyl Moieties

| Functional Group to be Oxidized | Reagent | Expected Product |

|---|---|---|

| Methyl Group | Hot KMnO₄ or H₂CrO₄ | 3-chloro-5-(chloromethyl)benzoic acid |

| Methyl Group | Chromyl Chloride (Etard Reaction) | 3-chloro-5-(chloromethyl)benzaldehyde |

| Chloromethyl Group | Pyridine N-oxide, Ag₂O | 3-chloro-5-methylbenzaldehyde |

Controlled Reduction of Halogenated Centers

The reduction of the two distinct halogenated centers in this compound—the aryl chloride and the benzyl chloride—requires careful control to achieve selectivity due to their differing reactivities.

The aryl chloride is generally more resistant to reduction than the benzyl chloride. Catalytic hydrogenation is a common method for the hydrodechlorination of aryl chlorides. This typically involves the use of a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. nih.govorganic-chemistry.orgsci-hub.se These conditions are generally vigorous for aryl chlorides. organic-chemistry.org

The benzyl chloride moiety is more readily reduced. For instance, catalytic reductive homocoupling of benzyl chlorides can be achieved using zirconocene (B1252598) and photoredox catalysis. nih.gov More classical reduction methods, such as catalytic hydrogenation, would also be expected to reduce the benzyl chloride under milder conditions than those required for the aryl chloride. The reduction of benzyl chloride to benzyl alcohol can be accomplished by hydrolysis. byjus.com

This difference in reactivity allows for the selective reduction of the chloromethyl group in the presence of the aryl chloride. Milder reducing conditions would likely transform the chloromethyl group while leaving the aryl chloride intact, yielding 1-chloro-3,5-dimethylbenzene. Conversely, more forcing reduction conditions would likely reduce both halogenated centers, as well as potentially other functional groups, leading to 1,3,5-trimethylbenzene.

Table 2: Controlled Reduction of Halogenated Centers

| Halogenated Center to be Reduced | Reagent/Method | Expected Product |

|---|---|---|

| Chloromethyl Group (selective) | Mild Catalytic Hydrogenation | 1-chloro-3,5-dimethylbenzene |

| Aryl Chloride and Chloromethyl Group | Strong Catalytic Hydrogenation | 1,3,5-trimethylbenzene |

| Chloromethyl Group to Alcohol | Hydrolysis (e.g., with NaOH) | (3-chloro-5-methylphenyl)methanol (B1355428) |

Regioselectivity and Stereochemical Control in Multi-Substituted Reactions

The directing effects of the existing substituents on the aromatic ring of this compound play a crucial role in determining the regioselectivity of further substitution reactions. The interplay of the ortho-, para-, and meta-directing influences of the chloro, chloromethyl, and methyl groups dictates the position of attack by incoming electrophiles or nucleophiles.

In electrophilic aromatic substitution, the methyl group is an activating, ortho-, para-director. youtube.comstackexchange.com The chloro group is a deactivating, ortho-, para-director. The chloromethyl group is weakly deactivating and primarily a meta-director due to the electron-withdrawing nature of the chlorine atom. In the case of this compound, the positions ortho and para to the activating methyl group are positions 2, 4, and 6. The positions ortho and para to the deactivating chloro group are positions 2, 4, and 6. The position meta to the chloromethyl group is position 5 (already substituted) and position 1 (already substituted). Therefore, electrophilic attack is most likely to occur at the positions activated by the methyl group and directed by the chloro group, which are positions 2, 4, and 6.

Nucleophilic aromatic substitution on an unactivated aryl chloride like this one is generally difficult. However, under forcing conditions of high temperature and pressure with a strong nucleophile like sodium hydroxide, a reaction can occur via a benzyne (B1209423) intermediate. stackexchange.com In the case of 1-chloro-3-methylbenzene, this leads to a mixture of meta- and para-cresol, indicating that the nucleophile can attack at either end of the benzyne triple bond. stackexchange.com A similar outcome would be anticipated for this compound, leading to a mixture of substituted phenols.

Due to the achiral nature of this compound and the reactions discussed, stereochemical control is not a primary consideration in most of its typical transformations.

Computational and Experimental Mechanistic Investigations of Reaction Intermediates

The reactions of this compound proceed through various reactive intermediates, the nature of which can be elucidated through a combination of experimental and computational methods.

The formation of the chloromethyl group from the corresponding methyl group precursor likely proceeds via a free-radical chain reaction. docbrown.infochemguide.ukchemguide.co.uklibretexts.org This mechanism involves three key stages: initiation, where a chlorine molecule is homolytically cleaved by UV light to form chlorine radicals; propagation, where a chlorine radical abstracts a benzylic hydrogen to form a benzyl radical, which then reacts with a chlorine molecule; and termination, where radicals combine. chemguide.uklibretexts.org

Reactions involving the cleavage of the C-Cl bond of the chloromethyl group, such as solvolysis, can proceed through either a stepwise (D_N + A_N) mechanism involving a benzyl carbocation intermediate or a concerted (A_N*D_N) mechanism. nih.gov The stability of the potential 3-chloro-5-methylbenzyl carbocation would influence the favored pathway.

Computational chemistry offers powerful tools for probing these reaction mechanisms in detail. Methods such as the United Reaction Valley Approach (URVA) can be used to analyze the reaction path and identify "hidden" intermediates and transition states that may not be experimentally observable. nih.govsmu.edu Such computational studies can provide a deeper understanding of the electronic factors that control the reaction mechanism and energetics.

Research Applications As Versatile Chemical Intermediates

Building Blocks for Complex Organic Molecules

The chloromethyl group is a particularly useful functional group in organic synthesis as it can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups, making compounds like 1-chloro-3-(chloromethyl)-5-methylbenzene valuable precursors for the synthesis of more complex molecules. google.com

Aromatic compounds are fundamental scaffolds in many pharmaceutical drugs. solubilityofthings.comwalshmedicalmedia.com The introduction of a chloromethyl group onto an aromatic ring is a key step in the synthesis of many pharmaceutical intermediates. google.com While direct research on this compound in pharmaceutical synthesis is not widely published, its structural motifs are present in various biologically active molecules. The chloromethyl group can be converted to other functionalities such as alcohols, ethers, amines, and nitriles, which are common in drug molecules. For instance, the reaction of a chloromethyl group with an amine can lead to the formation of a benzylamine, a structure found in many pharmaceutical agents. The unique substitution pattern of this compound could lead to the synthesis of novel compounds with potential therapeutic applications.

Similar to pharmaceuticals, the synthesis of agrochemicals often involves the use of versatile chemical intermediates to build complex molecular structures. walshmedicalmedia.com Chloromethylated aromatic compounds are used in the production of various pesticides and herbicides. google.com The reactivity of the chloromethyl group allows for the attachment of the aromatic ring to other molecular fragments, a common strategy in the design of new agrochemicals. The specific substitution pattern of this compound could be exploited to create new active ingredients for crop protection.

The presence of two different types of chloro-substituents on this compound makes it an interesting scaffold for a variety of organic transformations. The benzylic chlorine of the chloromethyl group is significantly more reactive towards nucleophilic substitution than the chlorine atom directly attached to the aromatic ring. byjus.com This difference in reactivity allows for selective reactions at the chloromethyl position while leaving the aryl chloride intact for subsequent transformations, such as cross-coupling reactions. This sequential functionalization is a powerful tool in the synthesis of complex, polysubstituted aromatic compounds. youtube.com

Functional Monomers and Crosslinkers in Polymer Science Research

The bifunctional nature of this compound makes it a candidate for use as a monomer or crosslinking agent in the synthesis of novel polymers. mdpi.com The chloromethyl group can participate in polymerization reactions, leading to the formation of a polymer backbone, while the chloro and methyl groups on the aromatic ring can influence the properties of the resulting polymer.

Chloromethylated aromatic compounds are known to be used in the synthesis of various polymers. For example, the polymerization of benzyl (B1604629) chloride can produce poly(phenylene methylene). nih.gov By analogy, this compound could be polymerized or copolymerized to create new polymeric materials. The presence of the chloro and methyl groups on the benzene (B151609) ring would be expected to impart specific properties to the polymer, such as increased thermal stability, altered solubility, and modified mechanical properties. Aromatic polyamides, known for their high performance, are another class of polymers where functional monomers are employed to tailor properties. mdpi.com

A significant area of research where chloromethylated aromatic compounds are utilized is in the synthesis of hypercrosslinked polymers (HCPs). rsc.org These are porous materials with high surface areas and a rigid, crosslinked network structure. rsc.org HCPs are typically synthesized via a Friedel-Crafts alkylation reaction using a Lewis acid catalyst. rsc.org

Compounds similar to this compound, such as p-dichloroxylene (p-DCX) and 4,4′-bis(chloromethyl)-1,1′-biphenyl (BCMBP), have been successfully used as monomers to create HCPs with high CO₂ adsorption capacities. rsc.org The chloromethyl groups act as the crosslinking sites, forming a rigid, porous network. It is conceivable that this compound could be used in a similar fashion, either as a primary monomer or as a comonomer, to produce hypercrosslinked polymers with unique pore structures and surface functionalities due to the presence of the chloro and methyl substituents. The synthesis of HCPs can be achieved through various strategies, including the self-crosslinking of specific aromatic monomers or the use of external crosslinkers. rsc.org

| Similar Monomers for Hypercrosslinked Polymers | Resulting Polymer Properties | Reference |

| p-Dichloroxylene (p-DCX) | Microporous and mesoporous materials with high surface area | rsc.org |

| 4,4′-bis(chloromethyl)-1,1′-biphenyl (BCMBP) | High CO₂ uptake capacity | rsc.org |

| Benzyl chloride | Poly(phenylene methylene) | nih.gov |

Platforms for Supramolecular Chemistry and Receptor Design

The 1,3,5-substitution pattern of the benzene core in this compound makes it an intriguing candidate for applications in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures.

Design and Synthesis of Tripodal Receptors

While no specific tripodal receptors based on this compound have been documented in peer-reviewed literature, its structure is analogous to other 1,3,5-trisubstituted benzene derivatives that are widely used as scaffolds for such receptors. For instance, 1,3,5-benzenetricarboxamides (BTAs) are a well-established class of molecules that self-assemble into complex supramolecular structures through directed hydrogen bonds. uni-bayreuth.de The 1,3,5-arrangement of the reactive sites on the target compound could, in principle, be elaborated to create tripodal molecules capable of binding specific guest molecules. The two distinct reactive handles—the chloro and chloromethyl groups—could be selectively functionalized to introduce different binding groups, leading to the formation of receptors with tailored cavities.

A hypothetical synthetic route to a tripodal receptor could involve the nucleophilic substitution of the chloromethyl group and a subsequent cross-coupling reaction at the chloro position. The methyl group, being relatively inert, would primarily play a role in modulating the solubility and steric environment of the final receptor.

Table 1: Potential Functionalization Reactions for Tripodal Receptor Synthesis

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Chloromethyl | Nucleophilic Substitution | Amines, Thiols, Alcohols | Amino, Thioether, Ether |

| Chloro | Cross-Coupling | Boronic acids, Amines | Aryl, Amino |

The successful synthesis of such receptors would depend on the careful selection of reaction conditions to achieve the desired selectivity and yield.

Exploration of Intermolecular Interactions in Self-Assembly

The self-assembly of molecules is governed by a delicate balance of non-covalent interactions. In the case of this compound derivatives, several types of intermolecular forces could come into play. The aromatic ring itself can participate in π-π stacking interactions, while the chloro and methyl substituents would influence the electronic nature and steric accessibility of the ring.

Research on other 3,5-disubstituted benzene derivatives has shown that the nature of the substituents significantly affects the construction of supramolecular frameworks. researchgate.net For example, the presence of hydrogen bond donors and acceptors can lead to the formation of extensive hydrogen-bonded networks. While this compound does not possess strong hydrogen bonding groups in its native form, functionalization of the chloromethyl and chloro groups could introduce amides, carboxylic acids, or other groups capable of forming robust hydrogen bonds, similar to those observed in BTA-based systems. uni-bayreuth.de

The chloro group can also participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. The interplay of these various interactions could lead to the formation of diverse self-assembled structures, from discrete oligomers to extended one-, two-, or three-dimensional networks.

Role in Exploratory Organometallic Chemistry

The presence of a benzyl chloride moiety in this compound makes it a valuable precursor in organometallic chemistry. Benzyl chlorides are known to undergo a variety of transformations catalyzed by transition metals, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Substituted benzyl chlorides are frequently used in cross-coupling reactions. organic-chemistry.org For example, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the straightforward introduction of aryl, vinyl, and alkynyl groups, respectively. The target compound could therefore serve as a building block for the synthesis of more complex aromatic structures.

Furthermore, the chloromethyl group can be used to generate a benzylic organometallic species, such as a Grignard or an organozinc reagent. These nucleophilic reagents can then be used in reactions with a wide range of electrophiles to create new C-C bonds. The chloro and methyl substituents on the aromatic ring would likely influence the reactivity and stability of these organometallic intermediates.

Table 2: Potential Organometallic Reactions of this compound

| Reaction Type | Catalyst/Reagent | Potential Coupling Partner | Product Type |

| Suzuki Coupling | Palladium Catalyst | Arylboronic acid | Biaryl derivative |

| Heck Coupling | Palladium Catalyst | Alkene | Substituted alkene |

| Sonogashira Coupling | Palladium/Copper Catalysts | Terminal alkyne | Arylalkyne |

| Grignard Formation | Magnesium | - | Benzylmagnesium chloride |

| Organozinc Formation | Zinc | - | Benzylzinc chloride |

The development of new organometallic methodologies using this substrate could provide access to novel molecular scaffolds with potential applications in materials science and medicinal chemistry.

Application as Reference Standards in Analytical Method Development and Validation for Research

In the field of analytical chemistry, well-characterized reference standards are crucial for the development and validation of new analytical methods. While there is no specific mention in the scientific literature of this compound being used as a reference standard, it falls into the category of chlorinated aromatic compounds, which are of significant environmental interest.

The determination of chlorinated hydrocarbons in environmental samples often involves sophisticated analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS). The development of such methods requires pure standards of the target analytes to determine retention times, mass fragmentation patterns, and response factors.

Given its structure, this compound could potentially be used as a standard in methods aimed at the analysis of a broader class of chlorinated toluenes or xylenes. However, its utility in this context would need to be established through rigorous characterization and validation studies. Currently, its application as a reference standard remains hypothetical.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are paramount for the unambiguous assignment of a molecule's three-dimensional structure. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum of 1-chloro-3-(chloromethyl)-5-methylbenzene is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the chloromethyl group, and the protons of the methyl group. The aromatic region would likely show three signals, each integrating to one proton, appearing as singlets or narrow multiplets due to the meta-substitution pattern. The chloromethyl group's protons would present as a sharp singlet, typically downfield due to the deshielding effect of the adjacent chlorine atom. The methyl group protons would also appear as a singlet, but at a more upfield chemical shift.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the chloromethyl carbon, and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chloro, chloromethyl, and methyl groups), leading to a predictable pattern of signals. The carbon of the chloromethyl group will be significantly downfield due to the electronegative chlorine atom, while the methyl carbon will be found in the typical aliphatic region.

Predicted NMR Data for this compound Note: This data is predicted and may vary from experimental values.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.2-7.4 | s | Aromatic CH |

| ¹H | ~7.1-7.3 | s | Aromatic CH |

| ¹H | ~7.0-7.2 | s | Aromatic CH |

| ¹H | ~4.5 | s | -CH₂Cl |

| ¹H | ~2.3 | s | -CH₃ |

| ¹³C | ~140 | s | Aromatic C-CH₂Cl |

| ¹³C | ~138 | s | Aromatic C-CH₃ |

| ¹³C | ~135 | s | Aromatic C-Cl |

| ¹³C | ~129 | s | Aromatic CH |

| ¹³C | ~128 | s | Aromatic CH |

| ¹³C | ~126 | s | Aromatic CH |

| ¹³C | ~45 | s | -CH₂Cl |

| ¹³C | ~21 | s | -CH₃ |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis in Mechanistic Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and for deducing structural features through fragmentation patterns.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of two chlorine atoms (with their natural isotopic abundance of ³⁵Cl and ³⁷Cl), it would appear as a characteristic cluster of peaks. The most intense peak in this cluster would correspond to the molecule containing two ³⁵Cl isotopes, with subsequent peaks at M+2 and M+4 corresponding to the presence of one and two ³⁷Cl isotopes, respectively.

Common fragmentation pathways for this compound would involve the loss of a chlorine radical from the chloromethyl group to form a stable benzyl (B1604629) cation, which would be a prominent peak in the spectrum. Further fragmentation could involve the loss of the entire chloromethyl group or the chlorine atom from the aromatic ring.

Predicted Key Fragments in the Mass Spectrum of this compound Note: This data is predicted and relative intensities may vary.

| m/z | Predicted Fragment Ion | Significance |

|---|---|---|

| 174/176/178 | [C₈H₈Cl₂]⁺ | Molecular Ion (M, M+2, M+4) |

| 139/141 | [C₈H₈Cl]⁺ | Loss of a Cl radical from the chloromethyl group |

| 125 | [C₈H₆Cl]⁺ | Loss of HCl from the molecular ion |

| 103 | [C₈H₇]⁺ | Loss of both Cl atoms |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methyl and chloromethyl groups, C=C stretching vibrations within the aromatic ring, and the C-Cl stretching vibrations. The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene (B151609) ring. Raman spectroscopy would also reveal these vibrations, with the non-polar bonds often giving stronger signals than in the IR spectrum. These techniques are valuable for monitoring the progress of a reaction, for instance, by observing the appearance or disappearance of characteristic bands of reactants and products.

Advanced Chromatographic Methodologies

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of a target compound and the identification and quantification of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling in Synthetic Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The retention time of the compound would depend on its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. By developing a suitable gradient or isocratic method, it is possible to separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity assessment. A study on the HPLC analysis of aromatic compounds demonstrated that a mixture of acetonitrile (B52724) and water is often an effective mobile phase for such separations. nih.gov The use of a diode-array detector (DAD) or a mass spectrometer as the detector can provide additional structural information about the separated components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and thermally stable compounds. This compound is well-suited for GC analysis. In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing the stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

The separated components then enter the mass spectrometer, which provides mass spectra for identification. This technique is highly sensitive and can be used to detect and quantify trace impurities in the sample. Research on the GC-MS analysis of halogenated aromatic compounds has shown that this method provides excellent resolution and sensitivity for such analytes. nih.gov The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum together provide a high degree of confidence in the identification of the compound and its volatile impurities.

X-ray Crystallography for Solid-State Structural Elucidation and Bond Parameter Determination

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides an unparalleled level of detail, offering insights into the spatial arrangement of atoms, the bond lengths and angles that define the molecular geometry, and the packing of molecules within the crystal lattice. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. However, a thorough review of the current scientific literature indicates that specific crystallographic data for this compound has not been publicly reported. Were such data available, it would be presented in a comprehensive table detailing the crystal system, space group, unit cell dimensions, and key bond parameters.

In the absence of experimental data, a theoretical consideration of the molecule's structure can be made. The core of the molecule is a benzene ring, which is expected to be largely planar. The substituents—a chlorine atom, a chloromethyl group, and a methyl group—would be positioned at the 1, 3, and 5 positions of the ring, respectively. The analysis would precisely determine the C-Cl bond lengths, both on the aromatic ring and on the benzylic carbon, as well as the C-C bond lengths within the benzene ring, which may show slight deviations from the average aromatic C-C bond length due to the electronic effects of the substituents. Furthermore, the bond angles, such as the C-C-C angles within the ring and the angles associated with the substituent attachments, would be accurately defined.

The crystallographic data would also reveal intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the packing of the molecules in the crystal. This information is crucial for understanding the solid-state properties of the compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | To be determined by diffraction experiment |

| Space Group | To be determined by diffraction experiment |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ to be measured |

| C-Cl (aromatic) bond length (Å) | Expected to be in the range of 1.73-1.75 |

| C-Cl (benzylic) bond length (Å) | Expected to be in the range of 1.77-1.81 |

| C-C (aromatic) bond lengths (Å) | Averaging around 1.39 |

| C-C-C (aromatic) bond angles (°) | Averaging around 120 |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Specific experimental data for this compound is not currently available in the reviewed literature.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Studies

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₈H₈Cl₂, the theoretical elemental composition can be calculated as follows:

Carbon (C): 54.27%

Hydrogen (H): 4.55%

Chlorine (Cl): 41.18%

Experimental elemental analysis would involve the combustion of a small, precisely weighed sample of the purified compound. The resulting amounts of carbon dioxide, water, and hydrogen chloride would be measured to determine the percentages of carbon, hydrogen, and chlorine in the original sample. A close correlation between the experimental and theoretical percentages would serve to confirm the empirical formula of the compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides valuable information about the thermal stability and decomposition profile of a material.

The decomposition of chlorinated hydrocarbons can be a complex process. acs.orgd-nb.info For this compound, the decomposition would likely proceed through the loss of the chlorine atoms, potentially as hydrogen chloride (HCl) or other chlorinated fragments. cranfield.ac.ukroyalsocietypublishing.org The benzylic C-Cl bond is generally more labile than the aromatic C-Cl bond and may cleave at a lower temperature. The TGA curve might, therefore, exhibit one or multiple steps, corresponding to different stages of decomposition. The final residual mass at the end of the experiment would indicate the amount of non-volatile carbonaceous char formed.

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - Tonset | ~0% | Thermal Stability |

| Tonset - Tend | Significant % | Decomposition (e.g., loss of HCl, fragmentation) |

| > Tend | Stable residual mass | Formation of char |

Note: This table represents a generalized expectation for a TGA experiment. Specific temperatures and weight loss percentages for this compound would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the mechanisms of chemical reactions. For 1-chloro-3-(chloromethyl)-5-methylbenzene, DFT calculations can elucidate the energy landscapes of its potential reactions, such as nucleophilic substitution at the benzylic carbon or electrophilic substitution on the aromatic ring.

Researchers utilize DFT to map out reaction energy profiles, which plot the energy of a system as it transforms from reactants to products. Key points on this profile include transition states (the energy maxima between reactants and products) and any intermediates. The energy difference between the reactants and the transition state, known as the activation energy, is crucial for determining the reaction rate.

For instance, studies on the reductive cleavage of substituted benzyl (B1604629) chlorides using DFT have shown that electron-withdrawing or -donating groups significantly influence the stability of intermediates and the energy required for the C-Cl bond to break. acs.org In a reaction involving this compound, the chlorine and methyl groups on the ring would modulate the stability of any benzylic radical or cationic intermediates. DFT calculations can precisely quantify these substituent effects. A free-energy profile for the conversion of benzyl chloride into another product, for example, can be calculated to understand the favorability and barriers of each step. researchgate.net Similarly, DFT has been used to model the energy profiles for the formation of benzyl chlorides from toluenes, providing insight into the synthesis of the target compound's precursors. researchgate.net

Table 1: Representative DFT-Calculated Energy Values for Benzyl Chloride Reactions This table presents illustrative data from studies on analogous compounds to demonstrate the outputs of DFT calculations.

| Reaction Parameter | Compound System | Method/Basis Set | Calculated Value (kcal/mol) | Reference |

| Activation Energy | Benzyl Chloride → trans-Stilbene | M06-2X/6-311++G** | 15.0 - 25.0 | researchgate.net |

| C-Cl Cleavage Energy | p-Nitrobenzyl Chloride | B3LYP/6-31+G | ~12 | acs.org |

| C-Cl Cleavage Energy | p-Aminobenzyl Chloride | B3LYP/6-31+G | ~22 | acs.org |

| Reaction Free Energy | Toluene (B28343) → Benzyl Chloride | B3LYP-D3/def2-TZVP | Varies with mechanism | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a "movie" of atomic motions. For a flexible molecule like this compound, MD is essential for understanding its conformational landscape and dynamic properties in various phases.

The primary focus of MD simulations for this compound would be the rotational freedom of the chloromethyl (-CH2Cl) group relative to the benzene (B151609) ring. By simulating the molecule's trajectory over time (typically nanoseconds to microseconds), researchers can identify the most stable conformations (rotamers) and the energy barriers between them. These simulations rely on a force field, a set of parameters that defines the potential energy of the system as a function of atomic coordinates.

Studies on related molecules, such as chlorotoluenes and xylenes, have used MD to analyze the structure of the liquid state and the nature of intermolecular interactions. researchgate.netresearchgate.net Such simulations can reveal how molecules of this compound might arrange themselves in a solution, influencing properties like viscosity and diffusion. The dynamic behavior, including vibrational and rotational motions, can be analyzed from the simulation trajectories to connect microscopic movements with macroscopic properties. nih.gov

Prediction of Electronic Properties and Reactivity Descriptors

Computational methods are highly effective at predicting the electronic structure of a molecule, which is fundamental to its reactivity. For this compound, these calculations can reveal how the interplay of the chloro, chloromethyl, and methyl substituents governs its chemical behavior.

Key electronic properties that can be calculated include the distribution of electron density and the electrostatic potential surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a useful indicator of chemical stability and reactivity. nih.govnih.gov

For this compound, the benzylic carbon is expected to be electrophilic due to the electronegativity of the adjacent chlorine atom, making it susceptible to nucleophilic attack. libretexts.org The aromatic ring's reactivity towards electrophiles is modulated by the combined electronic effects of the substituents. DFT can be used to calculate a variety of reactivity descriptors, such as local softness or Fukui functions, to predict which sites on the molecule are most reactive.

Table 2: Illustrative Electronic Properties for Substituted Benzenes This table contains representative calculated values for analogous compounds to illustrate how substituents affect electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Benzene | -6.71 | 1.34 | 8.05 | nih.gov |

| Toluene | -6.42 | 1.35 | 7.77 | nih.gov |

| Fluorobenzene | -6.81 | 1.15 | 7.96 | nih.gov |

| Benzyl Chloride | -9.5 (approx.) | -0.5 (approx.) | 9.0 (approx.) | acs.org |

Studies on Intermolecular Interactions and Crystal Packing by Computational Modeling

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a subtle balance of intermolecular interactions. Computational modeling can predict the most stable crystal structure (polymorph) of this compound and analyze the forces holding the molecules together.

For example, computational studies on substituted toluenes have detailed how offset π-π stacking interactions and C-H···O or N-H···O hydrogen bonds stabilize crystal lattices. acs.org In the case of this compound, one would expect to find significant interactions involving the chlorine atoms and the aromatic π-system, which would be key determinants of its solid-state structure and physical properties like melting point.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or computed properties with its observed chemical reactivity. These models are valuable for predicting the behavior of new or untested compounds.

For a compound like this compound, a QSRR study would typically involve a series of related molecules with varying substituents on the aromatic ring. For each compound in the series, a set of computational descriptors would be calculated. These can include:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Indices that describe molecular branching and connectivity.

These calculated descriptors are then statistically correlated with an experimental measure of reactivity, such as a reaction rate constant (k). A successful QSRR model can then be used to predict the reactivity of other similar compounds, including this compound, based solely on its computed descriptors. For example, a linear correlation has been demonstrated between DFT-calculated cleavage energies of substituted benzyl chlorides and their Hammett substituent constants, which is a classic example of a structure-reactivity relationship. acs.org

Environmental Fate and Transformation Studies Academic Perspective

Investigation of Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, which involves the breakdown of chemical compounds through non-biological processes, is a critical component of a substance's environmental persistence. Key abiotic pathways include hydrolysis, photolysis, and oxidation.

Hydrolysis: The benzylic chloride group in 1-chloro-3-(chloromethyl)-5-methylbenzene is susceptible to hydrolysis, a reaction with water that would likely yield 3-chloro-5-methylbenzyl alcohol and hydrochloric acid. While specific data for this compound is scarce, studies on similar structures like benzyl (B1604629) chloride show that hydrolysis can occur, particularly at elevated temperatures. quora.com

Photolysis: Photodegradation by sunlight is another significant abiotic pathway for aromatic compounds. The absorption of UV radiation can lead to the cleavage of chemical bonds. For chlorinated aromatic compounds, this can involve the breaking of the carbon-chlorine bond. The rate and products of photolysis are dependent on the specific medium (e.g., water, air) and the presence of other photosensitizing substances. For instance, the photolysis of free chlorine in water can produce hydroxyl radicals (•OH), which are highly reactive and can contribute to the degradation of organic compounds. nih.govnsf.govnih.gov The atmospheric half-life of a related compound, 2,4-dichlorotoluene, due to reaction with photochemically produced hydroxyl radicals, is estimated to be about 12 days. nih.gov

Oxidation: Oxidation in the atmosphere, primarily by hydroxyl radicals (•OH), is a major degradation pathway for many volatile organic compounds. For chlorinated toluenes, this can involve hydrogen abstraction from the methyl group or addition to the aromatic ring. nih.gov

Table 1: Potential Abiotic Degradation Pathways and Products of Related Chlorinated Toluenes

| Degradation Pathway | Reactant/Condition | Potential Products | Reference |

| Hydrolysis | Water (at 373K) | Benzyl alcohol, HCl | quora.com |

| Atmospheric Photolysis | Hydroxyl Radicals (•OH) | 4-chlorotoluene, 2-chlorotoluene (B165313) | nih.gov |

| Aqueous Photolysis | UV irradiation | Hydroxyl radicals (•OH), Chlorine radicals (Cl•) | nih.govnsf.gov |

Note: This table presents data for structurally similar compounds due to a lack of specific data for this compound.

Research on Biotic Transformation and Biodegradation Mechanisms

The breakdown of organic compounds by microorganisms is a crucial process in their environmental removal. The biodegradability of chlorinated aromatic compounds is highly dependent on the degree and position of chlorine substitution, as well as the specific microbial populations present and the prevailing environmental conditions (aerobic vs. anaerobic).

Aerobic Biodegradation: Under aerobic conditions, bacteria can utilize chlorinated toluenes as a source of carbon and energy. The initial step often involves oxidation of the methyl group or the aromatic ring by mono- or dioxygenase enzymes. nih.gov For example, Pseudomonas strains have been shown to degrade chlorotoluenes. eurochlor.org The degradation of 2-chlorotoluene has been studied in strains like Comamonas testosteroni KT5. vjs.ac.vn

Anaerobic Biodegradation: In anaerobic environments, reductive dechlorination is a key transformation process for highly chlorinated compounds. This involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. Studies on chlorinated toluenes have shown that they can be reductively dechlorinated to toluene (B28343), which may then be further degraded. nih.gov For instance, a mixture of trichlorotoluenes and dichlorotoluenes was shown to be reductively dechlorinated to toluene in soil slurries under methanogenic conditions. nih.gov

Table 2: Microbial Strains and Pathways in the Biodegradation of Related Chlorinated Toluenes

| Microbial Strain/Consortium | Compound(s) Degraded | Degradation Pathway/Key Enzymes | Reference |

| Comamonas testosteroni KT5 and Bacillus subtilis DKT | 2-chlorotoluene, Chlorobenzene | Co-metabolism, enhanced degradation in mixed culture | vjs.ac.vn |

| Methanogenic soil microcosms | Trichlorotoluenes, Dichlorotoluenes | Reductive dechlorination to toluene and chlorotoluenes | nih.gov |

| Pseudomonas putida F1, Ralstonia pickettii PKO1, Burkholderia cepacia G4 | Toluene | Chemotaxis towards toluene, initial oxidation | nih.gov |

| Pseudomonas sp. | Chlorobenzene, Toluene | Simultaneous biodegradation | eurochlor.org |

Note: This table presents data for structurally similar compounds due to a lack of specific data for this compound.

Methodologies for the Identification and Quantification of Environmental Metabolites in Research Settings

Accurate identification and quantification of the parent compound and its transformation products are essential for understanding its environmental fate. A variety of analytical techniques are employed for this purpose in research settings.

Sample Preparation: Environmental samples such as water and soil often require a pre-treatment step to extract and concentrate the analytes of interest before analysis. For chlorinated toluenes in soil, ultrasonic-assisted extraction with organic solvents is a common method. researchgate.net For water samples, closed-loop stripping analysis (CLSA) or solid-phase microextraction (SPME) can be used to isolate volatile and semi-volatile compounds. nih.gov

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. It provides both qualitative (identification based on mass spectra) and quantitative information. researchgate.netnih.gov Tandem mass spectrometry (GC-MS/MS) can offer enhanced selectivity and sensitivity for complex matrices. researchgate.net A static headspace GC-MS method has also been developed for determining benzyl chloride in food matrices. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of organic compounds, including those that are not amenable to GC due to low volatility or thermal instability. oup.comresearchgate.net HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS) can be used for the analysis of chlorinated toluenes and their degradation products. oup.comresearchgate.net For instance, HPLC has been used to determine impurities in technical benzyl chloride, including dichlorotoluene. oup.com The determination of toluene metabolites in urine is often carried out using HPLC with UV detection. cdc.govukm.my

Table 3: Analytical Methodologies for the Determination of Chlorinated Toluenes and Related Compounds

| Analytical Technique | Sample Matrix | Key Features | Reference |

| GC-MS/MS | Soil | Ultrasonic assisted extraction, high sensitivity and selectivity | researchgate.net |

| GC-MS | Water | Closed-loop stripping analysis for pre-concentration | nih.gov |

| HPLC-DAD | Technical benzyl chloride | Determination of impurities like dichlorotoluene | oup.comresearchgate.net |

| Headspace GC-MS | Food | Validation for benzyl chloride analysis | nih.gov |

| HPLC-UV | Urine | Routine monitoring of toluene metabolites | cdc.govukm.my |

Note: This table presents methodologies used for structurally similar compounds, which would be applicable to the analysis of this compound and its metabolites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-3-(chloromethyl)-5-methylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or alkylation of pre-functionalized benzene derivatives. For example, chloromethylation of 3-chloro-5-methylbenzene using paraformaldehyde and HCl gas under controlled temperature (40–60°C) can introduce the chloromethyl group. Solvent choice (e.g., dichloromethane or acetic acid) and catalyst (e.g., ZnCl₂) significantly impact regioselectivity and yield. Purification via fractional distillation or column chromatography is recommended to isolate the compound from byproducts like polychlorinated derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural isomers?

- Methodological Answer :

- ¹H NMR : The methyl group (–CH₃) at position 5 appears as a singlet (~δ 2.3 ppm). The chloromethyl (–CH₂Cl) group shows a triplet (~δ 4.5 ppm) due to coupling with adjacent protons.

- ¹³C NMR : Distinct signals for the aromatic carbons (δ 120–140 ppm), chloromethyl carbon (~δ 45 ppm), and methyl carbon (~δ 20 ppm).

- IR : C–Cl stretching vibrations at 600–800 cm⁻¹ and aromatic C–H stretches near 3000 cm⁻¹.

- MS : Molecular ion peak at m/z 174 (for C₈H₇Cl₂⁺) and fragmentation patterns (e.g., loss of Cl or CH₂Cl groups). Cross-referencing with databases like ChemSpider (e.g., ) ensures accurate identification .

Q. What safety protocols are critical when handling chloromethyl-substituted aromatic compounds?

- Methodological Answer :

- Storage : Use airtight containers in cool (<25°C), dry environments to prevent hydrolysis or decomposition. Avoid contact with metals (e.g., aluminum, iron) to prevent corrosion .

- PPE : Wear nitrile gloves, goggles, and fume hoods to minimize inhalation/contact. Chloromethyl groups are potential carcinogens (e.g., bis(chloromethyl) ether analogs in ), necessitating strict exposure limits.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl groups deactivate the benzene ring, directing electrophiles to the para position of the methyl group. Chloromethyl (–CH₂Cl) acts as a leaving group in nucleophilic substitutions (e.g., Suzuki-Miyaura coupling).

- Steric Effects : The methyl group at position 5 hinders access to the ortho position, favoring reactions at meta or para sites. Computational tools (e.g., DFT calculations, as in ) predict transition states and regioselectivity. Experimental validation using Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres optimizes coupling efficiency .

Q. What computational methods predict the environmental persistence and toxicity of chloromethyl-substituted aromatics?

- Methodological Answer :

- QSAR Models : Use software like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors. The chloromethyl group increases hydrophobicity (logP ~2.5), raising bioaccumulation risks.

- Toxicity Prediction : Tools like Toxtree assess carcinogenicity (e.g., structural alerts from ) and endocrine disruption potential. Molecular docking studies with cytochrome P450 enzymes predict metabolic pathways and detoxification mechanisms .

Q. How can contradictions in reported reaction outcomes (e.g., variable yields or byproducts) be systematically resolved?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity, catalyst batch, and temperature gradients. For example, trace moisture may hydrolyze chloromethyl groups, reducing yield ( ).

- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., polychlorinated derivatives).